(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound featuring a thiazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The piperidine moiety can be synthesized separately through the hydrogenation of pyridine derivatives or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
The final step involves coupling the thiazole and piperidine fragments. This can be done through nucleophilic substitution reactions, where the thiazole derivative reacts with the piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thiazole ring to a more saturated form using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the thiazole and phenyl rings can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the thiazole or phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone may be studied for its potential biological activities. Compounds containing thiazole and piperidine rings are known to exhibit a range of biological effects, including antimicrobial, antifungal, and anticancer activities .
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. The presence of the thiazole ring suggests possible applications in the development of drugs targeting specific enzymes or receptors involved in disease processes .
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The piperidine moiety may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, are known for their antimicrobial and antiviral activities.
Piperidine derivatives: Compounds such as haloperidol and risperidone, which contain piperidine rings, are used as antipsychotic agents.
Uniqueness
What sets (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart is the combination of both thiazole and piperidine rings in a single molecule. This unique structure may confer a distinct set of biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16Cl2N2O2S |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
(2-chloro-5-methyl-1,3-thiazol-4-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-10-13(19-15(18)23-10)14(21)20-8-6-16(22,7-9-20)11-2-4-12(17)5-3-11/h2-5,22H,6-9H2,1H3 |
InChI Key |
BRFSGOICSPIYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.